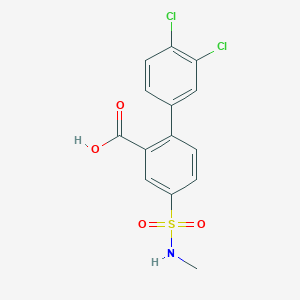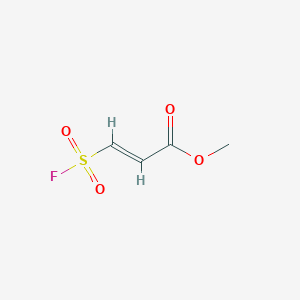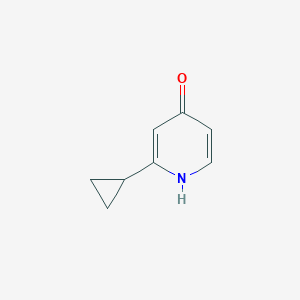
2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in 1973 and has since become one of the most commonly used drugs in the world.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
- The compound is involved in the synthesis of biologically active molecules. For instance, it can be part of a reaction chain leading to the formation of 4-substituted aminomethyl-2-(4'diethylsulfonamide phenyl)-l,3,4-oxadiazolin-5-thiones, substances screened for biological activity (Havaldar & Khatri, 2006).
Polymorphism and Co-crystal Formation
- 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid can exhibit polymorphism and engage in co-crystal formation with other molecules, potentially leading to diverse structural and functional properties. This can be seen in studies of similar compounds, where polymorphism and co-crystal formation were explored to understand their effects on the physical properties of the substance (Zhoujin et al., 2022).
Pharmacokinetics and Drug Development
- Although the request specified excluding information related to drug use and dosage, it's worth noting that related compounds have been used in pharmacokinetics and drug development studies. For example, a study explored the pharmacokinetics, disposition, and lipid-modulating activity of a similar compound, which is a potent and subtype-selective peroxisome proliferator-activated receptor α agonist (Frederick et al., 2009).
Plant Stress Tolerance Induction
- Benzoic acid derivatives, including this compound, might play a role in inducing multiple stress tolerance in plants. A study showed that benzoic acid and its derivatives could effectively induce tolerance to heat, drought, and chilling stress in bean and tomato plants, highlighting the potential agricultural applications of these compounds (Senaratna et al., 2004).
Orientations Futures
The future directions for the study of “2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid” could include a more detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Further studies could also explore its potential applications in medicine, given the anti-inflammatory properties of related compounds .
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(methylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-17-22(20,21)9-3-4-10(11(7-9)14(18)19)8-2-5-12(15)13(16)6-8/h2-7,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKQAWFSSKIGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2485895.png)
![Methyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B2485896.png)
![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)




![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)


![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)
![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)

